In-Depth Technical Guide: Structural Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
In-Depth Technical Guide: Structural Analysis of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical and pharmaceutical sciences, the unambiguous structural elucidation of a molecule is the bedrock upon which all further investigation is built. For a compound such as 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, a substituted hydantoin, its potential applications in medicinal chemistry and materials science are intrinsically linked to its precise molecular architecture. This guide provides a comprehensive, multi-technique approach to its structural analysis, emphasizing not just the "how," but the "why" behind the chosen analytical methodologies. It is designed to be a practical and authoritative resource for scientists engaged in the synthesis and characterization of novel chemical entities.
Core Molecule Overview: Chemical Identity and Rationale for Rigorous Analysis
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (C₇H₁₀N₂O₄) is a heterocyclic compound featuring an imidazolidine-2,5-dione (hydantoin) core.[1][2] This core is notable for its presence in various biologically active molecules. The structure is further characterized by a methyl group and a propanoic acid chain attached to the C4 position of the heterocyclic ring.
The necessity for a rigorous structural analysis stems from several key factors:
-
Stereoisomerism: The C4 carbon is a chiral center, meaning the molecule can exist as two enantiomers. In drug development, different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
-
Reactivity and Stability: The hydantoin ring itself can be susceptible to hydrolysis.[3] Understanding the precise connectivity and electronic environment is crucial for predicting its stability and degradation pathways.
-
Structure-Activity Relationship (SAR): Any future development of this molecule for therapeutic or other applications will depend on a clear understanding of its SAR. This is only possible with a confirmed structure.
Figure 1: Annotated structure of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid, with the chiral center (C*) highlighted.
The Analytical Triad: NMR, MS, and FTIR
A robust structural confirmation relies on the convergence of data from multiple analytical techniques. For a small organic molecule like this, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4][5][6]
2.1.1. ¹H NMR Spectroscopy: Unveiling the Proton Environments
A ¹H NMR spectrum will provide the following key pieces of information:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern reveals the number of neighboring protons.
Table 1. Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet | 1H | Acidic proton, often broad due to exchange. |
| Ring N-H | 7.0 - 9.0 | broad singlet | 2H | Amide/imide protons, often broad. |
| -CH₂-CH₂-COOH | ~2.4 | triplet | 2H | Adjacent to the electron-withdrawing COOH group. |
| -C-CH₂-CH₂- | ~2.0 | triplet | 2H | Methylene group adjacent to the C4 carbon. |
| -CH₃ | ~1.4 | singlet | 3H | Methyl group on a quaternary carbon, no adjacent protons to couple with. |
2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule.
Table 2. Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| -C OOH | ~175 | Carboxylic acid carbonyl carbon. |
| Ring C =O | ~172 | Imide carbonyl carbons in the hydantoin ring. |
| C 4 (quaternary) | ~65 | The chiral, quaternary carbon atom. |
| -C H₂-COOH | ~35 | Methylene carbon adjacent to the carboxylic acid. |
| -C-C H₂- | ~30 | Methylene carbon adjacent to the C4 carbon. |
| -C H₃ | ~25 | Methyl carbon. |
2.1.3. 2D NMR for Unambiguous Assignments
For complex molecules, 1D NMR spectra can have overlapping signals. 2D NMR techniques are essential for definitive assignments.[5]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling. A cross-peak would be expected between the two methylene (-CH₂-) signals of the propanoic acid chain, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is crucial for definitively assigning the ¹³C signals.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural clues.[7]
2.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can confirm the elemental formula. For C₇H₁₀N₂O₄, the expected monoisotopic mass is approximately 186.0641 Da.
2.2.2. Tandem Mass Spectrometry (MS/MS)
MS/MS involves fragmenting the molecular ion to gain insight into the molecule's structure. Key predicted fragmentations would include the loss of the carboxylic acid group (-COOH), water (-H₂O), and cleavage of the propanoic acid side chain.
Figure 2: A simplified representation of potential MS/MS fragmentation pathways for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrations.[8][9][10]
Table 3. Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| ~1770 and ~1710 | C=O (Imide) | Symmetric and asymmetric stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| ~2960 | C-H | Stretching |
The presence of multiple carbonyl peaks is a hallmark of the hydantoin structure.[10]
Integrated Analytical Workflow: From Sample to Structure
A sequential and integrated approach ensures that the data from each technique builds upon the last, leading to a confident structural assignment.
Figure 3: A logical workflow for the comprehensive structural analysis of the target molecule.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) [11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse program. Set the spectral width to cover the expected range (~0-13 ppm).
-
¹³C NMR: Acquire with proton decoupling. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
2D NMR: Use standard pulse sequences for COSY and HSQC experiments.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire in positive or negative ion mode to observe the [M+H]⁺ or [M-H]⁻ ion.
FTIR Spectroscopy [11]
-
Sample Preparation: For a solid sample, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Conclusion: A Self-Validating System
The strength of this multi-technique approach lies in its self-validating nature. The molecular formula from HRMS must be consistent with the number of protons and carbons observed in NMR. The functional groups identified by FTIR must correspond to the chemical shifts seen in the NMR spectra. Finally, the connectivity revealed by 2D NMR should explain the fragmentation patterns observed in MS/MS. When the data from these independent analyses converge to tell the same story, a high degree of confidence in the structural assignment is achieved. This level of analytical rigor is indispensable for advancing the compound in any research or development pipeline.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][5]
-
ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][4][6]
-
Majidzade, V. A., Aliyev, A. S., & Babanly, D. M. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link][12]
-
Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216. [Link][8]
-
ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... [Link][9]
-
ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. [Link][10]
-
Mohamed, et al. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid. PubChem. [Link][1]
Sources
- 1. 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid | C7H10N2O4 | CID 242015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Imidazolidine - Wikipedia [en.wikipedia.org]
- 4. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Infrared studies of hydantoin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
